tert-Butyl 6-(3-hydroxyphenyl)-3-methyl-3,4-dihydropyridine-1(2H)-carboxylate
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Overview
Description
tert-Butyl 6-(3-hydroxyphenyl)-3-methyl-3,4-dihydropyridine-1(2H)-carboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(3-hydroxyphenyl)-3-methyl-3,4-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-hydroxybenzaldehyde with methyl acetoacetate in the presence of ammonium acetate, followed by the addition of tert-butyl bromoacetate. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-(3-hydroxyphenyl)-3-methyl-3,4-dihydropyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The dihydropyridine ring can be reduced to form piperidine derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include quinones, piperidine derivatives, and various substituted dihydropyridine compounds
Scientific Research Applications
tert-Butyl 6-(3-hydroxyphenyl)-3-methyl-3,4-dihydropyridine-1(2H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are investigated for their potential use as pharmaceutical agents, particularly in the treatment of cardiovascular diseases.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(3-hydroxyphenyl)-3-methyl-3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The dihydropyridine ring can interact with calcium channels, modulating their activity and affecting cellular processes. Additionally, the hydroxyphenyl group can participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and biological activities.
Uniqueness
Its specific combination of functional groups makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C17H23NO3 |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
tert-butyl 6-(3-hydroxyphenyl)-3-methyl-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H23NO3/c1-12-8-9-15(13-6-5-7-14(19)10-13)18(11-12)16(20)21-17(2,3)4/h5-7,9-10,12,19H,8,11H2,1-4H3 |
InChI Key |
TUOLRCHZMQJVNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C(N(C1)C(=O)OC(C)(C)C)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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